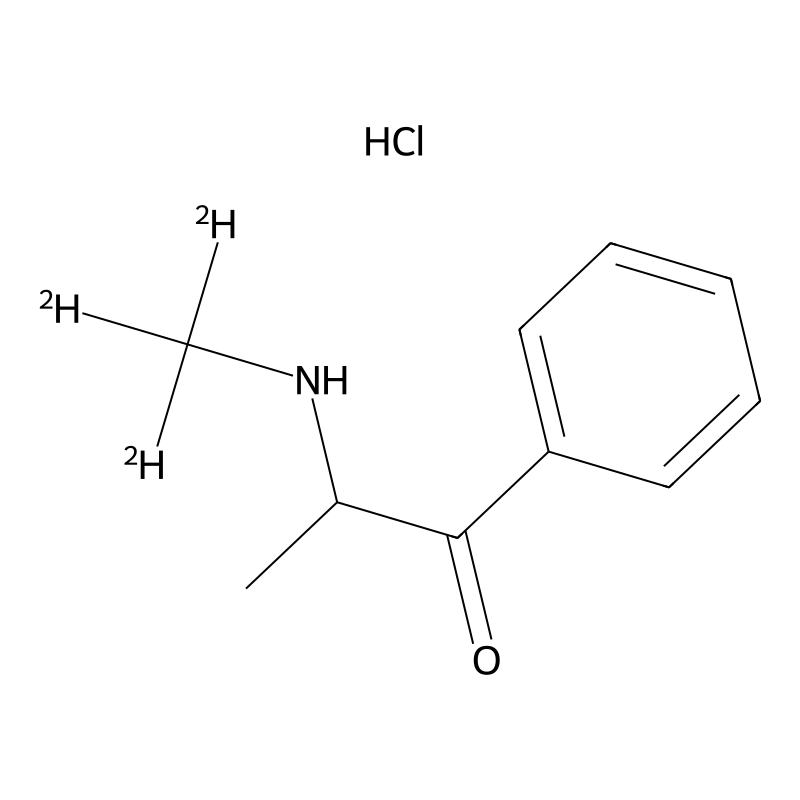Methcathinone-d3 Hydrochloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
Methcathinone-d3 Hydrochloride is a deuterated derivative of methcathinone, classified as a synthetic cathinone. Synthetic cathinones are a group of psychoactive substances that mimic the effects of amphetamines, primarily functioning as stimulants. Methcathinone itself is known for its euphoric and stimulating effects, making Methcathinone-d3 Hydrochloride valuable in scientific research, particularly in pharmacokinetics and pharmacodynamics studies. The deuteration of this compound allows researchers to trace its metabolic pathways more accurately due to the distinct mass difference from its non-deuterated counterparts.
- Oxidation: This reaction converts ephedrine or pseudoephedrine into methcathinone.
- Reduction: Methcathinone can be reduced back to ephedrine or pseudoephedrine.
- Substitution: Reactions involving substitution at the amino group or aromatic ring can occur.
Common Reagents and Conditions- Oxidation: Typically involves potassium permanganate in an acidic medium.
- Reduction: Commonly uses sodium borohydride or lithium aluminum hydride.
- Substitution: Various electrophiles and nucleophiles are employed under controlled conditions.
Major Products Formed- From Oxidation: Methcathinone.
- From Reduction: Ephedrine or pseudoephedrine.
- From Substitution: Various substituted methcathinone derivatives depending on the reagents used.
- From Oxidation: Methcathinone.
- From Reduction: Ephedrine or pseudoephedrine.
- From Substitution: Various substituted methcathinone derivatives depending on the reagents used.
Methcathinone-d3 Hydrochloride exhibits stimulant properties similar to those of methcathinone. Research indicates that it enhances neuronal activity and sensory processing efficiency in animal models. Its pharmacological profile suggests potential for abuse, akin to other stimulants, which raises concerns regarding its safety and health implications. The compound's unique labeling with deuterium allows for precise tracking in biological systems, aiding in understanding its effects on human physiology .
Synthetic Routes
The synthesis of Methcathinone-d3 Hydrochloride typically involves the oxidation of ephedrine or pseudoephedrine. This process can be summarized as follows:
- Starting Material: Ephedrine or pseudoephedrine.
- Reagent: Potassium permanganate is commonly used.
- Reaction Conditions: The reaction occurs in an acidic medium with controlled temperature and pH to ensure selective oxidation.
Industrial Production
In industrial settings, the synthesis follows similar routes but is scaled up for higher yield and purity. Large reactors are utilized to maintain precise control over reaction conditions, optimizing production efficiency.
Methcathinone-d3 Hydrochloride is primarily used in scientific research for:
- Pharmacokinetic Studies: Understanding how the body metabolizes and excretes methcathinone and its analogs.
- Analytical Chemistry: Developing methods for detecting and quantifying methcathinone in various biological matrices.
- Toxicology Research: Investigating the potential therapeutic uses and harmful effects of methcathinone and its derivatives .
Studies involving Methcathinone-d3 Hydrochloride focus on its interactions with various biological systems. For instance, it has been used as an internal standard in gas chromatography-mass spectrometry methods to quantify other synthetic cathinones in biological samples. This application highlights its role in enhancing the reliability of analytical methods used in toxicology and forensic science .
Methcathinone-d3 Hydrochloride shares structural similarities with several other synthetic cathinones. Here are some notable comparisons:
| Compound Name | Description | Unique Features |
|---|---|---|
| Mephedrone | Known for stimulant and empathogenic effects | Often associated with recreational use |
| Methylone | Shares pharmacological properties with methcathinone | Used as a research chemical |
| Methylenedioxypyrovalerone | A potent stimulant with high abuse potential | Notable for severe side effects |
| Methcathinone | Parent compound of Methcathinone-d3 Hydrochloride | Non-deuterated version; widely studied |
Uniqueness of Methcathinone-d3 Hydrochloride
The primary uniqueness of Methcathinone-d3 Hydrochloride lies in its deuterium labeling, which facilitates detailed studies on drug metabolism and distribution. This characteristic makes it particularly valuable for researchers aiming to differentiate between various analogs during pharmacological assessments .








